

An In-depth Technical Guide to Dabigatran-13C-d3: Properties, Synthesis, and Analysis

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Compound of Interest

Compound Name: Dabigatran-13C-d3

Cat. No.: B15556129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dabigatran-13C-d3**, a stable isotope-labeled internal standard essential for the accurate quantification of the direct thrombin inhibitor, Dabigatran. This document details the molecular properties, synthesis, and analytical methodologies for this critical research compound.

Core Molecular Data

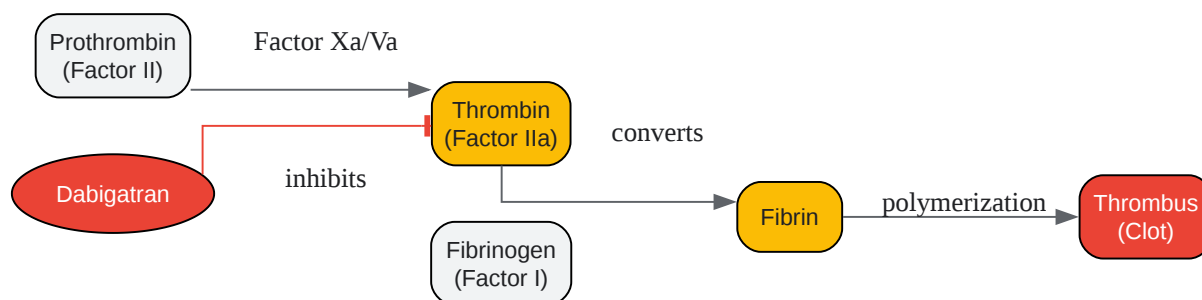
Stable isotope-labeled analogs of pharmaceutical compounds are indispensable tools in drug development, particularly for pharmacokinetic and bioanalytical studies. **Dabigatran-13C-d3**, with its isotopic enrichment, serves as an ideal internal standard for mass spectrometry-based quantification of Dabigatran.

| Compound | Molecular Formula | Molecular Weight (g/mol) |
|-------------------|-------------------------------|----------------------------|
| Dabigatran-13C-d3 | $C_{24}^{13}CH_{22}D_3N_7O_3$ | 475.52 |
| Dabigatran | $C_{25}H_{25}N_7O_3$ | 471.5 |

Mechanism of Action: Direct Thrombin Inhibition

Dabigatran is a potent, reversible, direct inhibitor of thrombin (Factor IIa), a key serine protease in the coagulation cascade. By binding to the active site of both free and clot-bound thrombin,

Dabigatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.[1][2][3] It also reduces thrombin-mediated activation of platelets.[4]



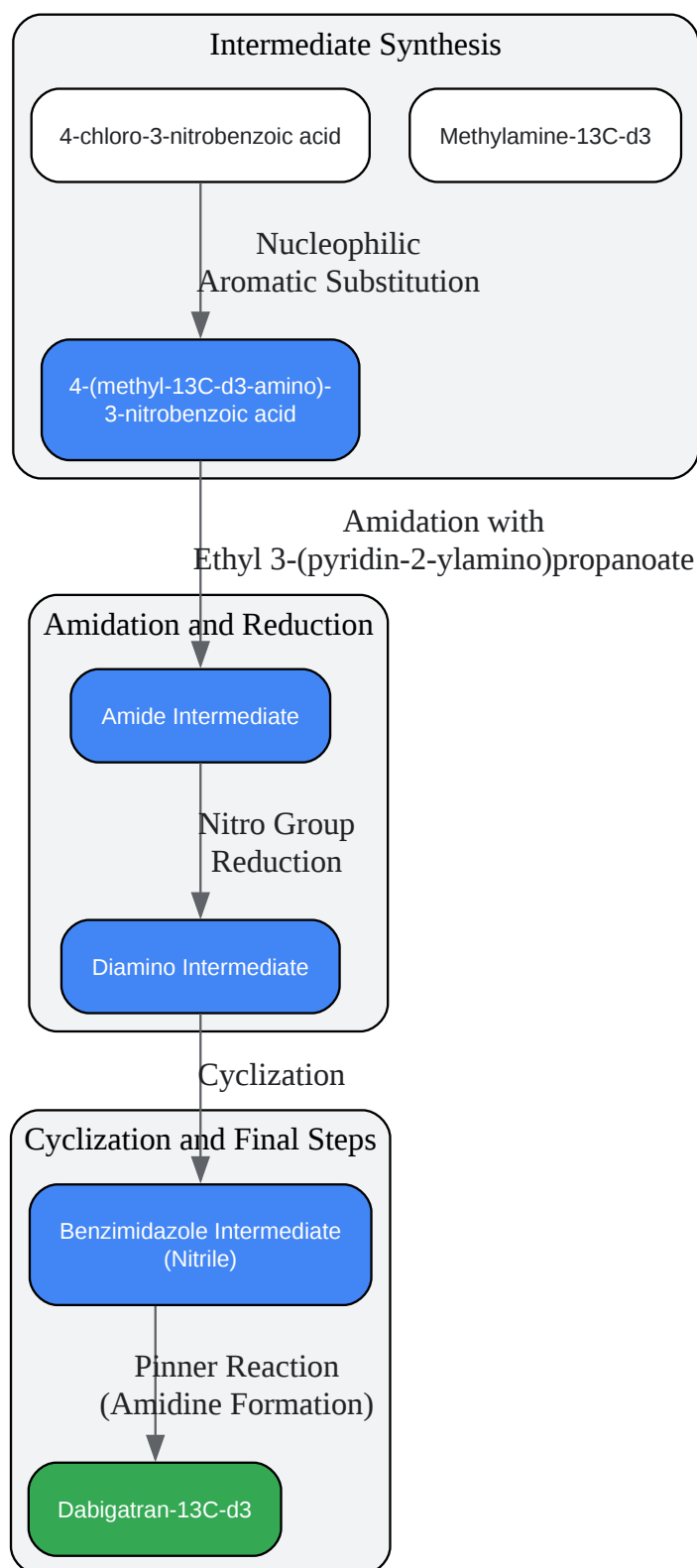
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Figure 1. Simplified signaling pathway of Dabigatran's anticoagulant effect.

Experimental Protocols

Synthesis of Dabigatran-13C-d3

The synthesis of **Dabigatran-13C-d3** is a multi-step process designed to introduce the isotopic labels at an early and stable position in the molecule. The following is a representative synthetic workflow.



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Figure 2. General synthetic workflow for **Dabigatran-13C-d3**.

Step 1: Synthesis of 4-(methyl-13C-d3-amino)-3-nitrobenzoic acid A solution of 4-chloro-3-nitrobenzoic acid is reacted with methylamine-13C-d3 hydrochloride in the presence of a base such as potassium carbonate in a suitable solvent like DMSO. The reaction mixture is heated to facilitate nucleophilic aromatic substitution. Upon completion, the product is precipitated by acidification, filtered, and dried.

Step 2: Amidation The carboxylic acid of 4-(methyl-13C-d3-amino)-3-nitrobenzoic acid is activated, for instance, by conversion to its acid chloride with thionyl chloride. The resulting acid chloride is then reacted with ethyl 3-(pyridin-2-ylamino)propanoate in an inert solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine) to yield the amide intermediate.

Step 3: Reduction of the Nitro Group The nitro group of the amide intermediate is reduced to an amine using a reducing agent such as stannous chloride (SnCl₂) in an acidic medium or via catalytic hydrogenation (e.g., H₂/Pd-C). This step yields the diamino intermediate.

Step 4: Benzimidazole Ring Formation (Cyclization) The diamino intermediate undergoes cyclization to form the benzimidazole ring system.

Step 5: Amidine Formation The final step involves the conversion of a nitrile group (introduced in a preceding step not detailed here) to the amidine functionality. This is typically achieved through a Pinner reaction, where the nitrile is treated with anhydrous alcohol and HCl gas to form an imidate salt, which is subsequently reacted with ammonia to yield the final product, **Dabigatran-13C-d3**.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method is typically employed for the purity analysis and quantification of Dabigatran and its isotopologues.

| Parameter | Typical Conditions |
|------------------|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 μ m) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable gradient to ensure separation from impurities. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Injection Volume | 10 μ L |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

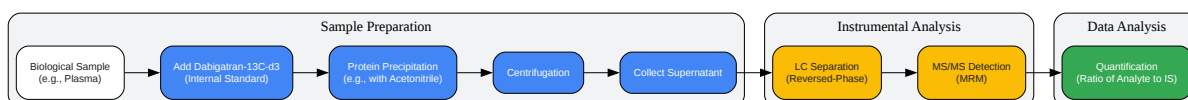
LC-MS/MS is the gold standard for the quantification of Dabigatran in biological matrices, utilizing **Dabigatran-13C-d3** as an internal standard.

| Parameter | Typical Conditions |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) for Dabigatran | 472.2 |
| Product Ion (m/z) for Dabigatran | 289.1 |
| Precursor Ion (m/z) for Dabigatran-13C-d3 | 476.2 |
| Product Ion (m/z) for Dabigatran-13C-d3 | 292.1 |
| Collision Energy | Optimized for the specific instrument. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the molecular structure and the site-specific incorporation of the isotopic labels.

- ^1H NMR: In the proton NMR spectrum of **Dabigatran- ^{13}C -d3**, the characteristic singlet for the N-methyl protons of unlabeled Dabigatran will be absent.
- ^{13}C NMR: The carbon-13 NMR spectrum will show a significantly enhanced signal for the labeled methyl carbon, confirming the ^{13}C enrichment.



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Figure 3. A typical experimental workflow for the quantification of Dabigatran in a biological matrix using **Dabigatran- ^{13}C -d3**.

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